molecular formula C18H35N2NaO4 B12667012 Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate CAS No. 94087-04-4

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate

Cat. No.: B12667012
CAS No.: 94087-04-4
M. Wt: 366.5 g/mol
InChI Key: ONCSWUZFPLDPTJ-UHFFFAOYSA-M
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Description

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is a chemical compound with the molecular formula C18H35N2NaO4 and a molecular weight of 366.47127 g/mol . It is known for its amphoteric properties, meaning it can act as both an acid and a base. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate typically involves the reaction of glycine with lauric acid and subsequent treatment with sodium hydroxide. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Aqueous or organic solvents like ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Glycine, lauric acid, and sodium hydroxide.

    Equipment: Reactors, mixers, and purification units.

    Purification: Techniques like crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions to form simpler amines.

    Substitution: Nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, and other organic solvents.

Major Products

    Oxidation Products: Oxides and hydroxides.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate involves its interaction with various molecular targets:

    Molecular Targets: Proteins, enzymes, and cell membranes.

    Pathways: Modulates the activity of enzymes and stabilizes protein structures by forming hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Lauric acid derivatives: Similar in structure but differ in functional groups.

    Glycine derivatives: Share the glycine backbone but vary in side chains and functional groups.

Uniqueness

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is unique due to its amphoteric properties, making it versatile in various applications. Its ability to act as both an acid and a base sets it apart from other similar compounds .

Properties

CAS No.

94087-04-4

Molecular Formula

C18H35N2NaO4

Molecular Weight

366.5 g/mol

IUPAC Name

sodium;2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetate

InChI

InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

ONCSWUZFPLDPTJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+]

Origin of Product

United States

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